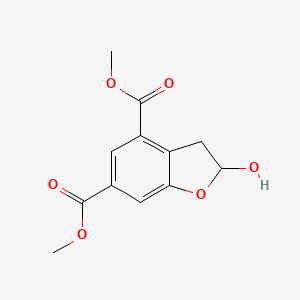![molecular formula C8H6BrNO B8089430 2-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B8089430.png)
2-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one is a brominated heterocyclic organic compound It is characterized by a bromine atom attached to the second carbon of a cyclopenta[b]pyridin-5-one ring system
Synthetic Routes and Reaction Conditions:
Manganese-Catalyzed Oxidation: One common synthetic route involves the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine analogues. This reaction uses manganese(II) trifluoromethanesulfonate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant in water at 25°C.
Multicomponent Condensation: Another method involves a multicomponent condensation reaction using malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents. This reaction forms 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, which can then be brominated to obtain the target compound.
Industrial Production Methods: The industrial production of this compound typically involves scaling up the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving manganese catalysts and oxidants like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed to convert the bromine atom to a hydrogen atom, resulting in the formation of 2-hydroxy-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one.
Substitution: Bromine in the compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Mn(OTf)2, t-BuOOH, water, 25°C.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as alkyl halides or aryl halides, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of 6,7-dihydro-5H-cyclopenta[B]pyridin-5-one derivatives.
Reduction: Formation of 2-hydroxy-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one.
Substitution: Formation of various substituted cyclopenta[b]pyridin-5-one derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound can be utilized in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 2-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would vary based on the specific context of its use.
Comparación Con Compuestos Similares
6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one: This compound lacks the bromine atom present in 2-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one.
2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one: Similar structure but with a chlorine atom instead of bromine.
2-Iodo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one: Similar structure but with an iodine atom instead of bromine.
Uniqueness: this compound is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to its chloro- and iodo- counterparts.
Propiedades
IUPAC Name |
2-bromo-6,7-dihydrocyclopenta[b]pyridin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-8-4-1-5-6(10-8)2-3-7(5)11/h1,4H,2-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTAHLYJRTXVDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1N=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-1-[3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B8089372.png)

![3-Ethynyl-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8089381.png)




![1-([1,1'-Biphenyl]-2-yl)piperazine hydrochloride](/img/structure/B8089419.png)

![5,6-Dihydrodibenzo[b,f]azocine](/img/structure/B8089427.png)

![6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8089444.png)

